Bromomethyl morpholine-4-carboxylate
Description
Bromomethyl morpholine-4-carboxylate is a morpholine derivative featuring a bromomethyl ester group. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, imparts unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity. The bromomethyl group enhances reactivity, making the compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for pharmacologically active molecules.
Properties
Molecular Formula |
C6H10BrNO3 |
|---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
bromomethyl morpholine-4-carboxylate |
InChI |
InChI=1S/C6H10BrNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2 |
InChI Key |
CDINMPJUENPBKF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)OCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences among bromomethyl morpholine-4-carboxylate and its analogs:
Key Observations:
Halogen Reactivity :
- Bromine in this compound offers a balance between reactivity and stability, suitable for controlled substitutions. In contrast, the iodomethyl morpholine derivative exhibits higher reactivity (95% yield in NaI substitution) due to iodine’s superior leaving-group ability.
- Ethyl α-(bromomethyl)acrylate leverages bromine for radical-mediated cyclization, enabling access to cytotoxic lactones.
Core Heterocycle Influence :
- Morpholine’s oxygen and nitrogen atoms enhance solubility in polar solvents, favoring pharmaceutical applications (e.g., RAS inhibitors ). Isoxazole derivatives prioritize aromatic stability and are common in agrochemicals.
Synthetic Efficiency :
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